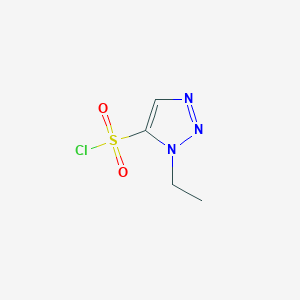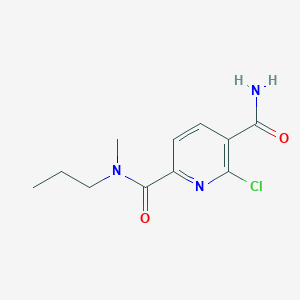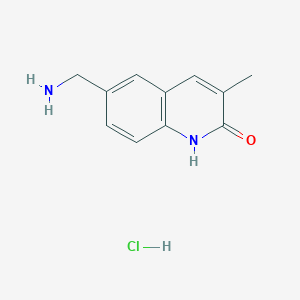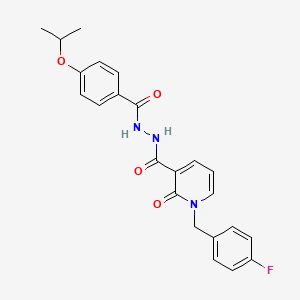![molecular formula C11H10O3 B2545886 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one CAS No. 15128-61-7](/img/structure/B2545886.png)
2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one is used in various scientific research applications, including:
Chemistry: It is used as a reference material and reagent in chemical synthesis and analysis.
Biology: The compound may be used in biological studies to understand its effects on biological systems.
Medicine: Research may explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Análisis De Reacciones Químicas
2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The specific reagents and conditions for these reactions depend on the desired products and the experimental setup .
Mecanismo De Acción
The mechanism of action of 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one can be compared with other similar compounds, such as:
- 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-5-one
- 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-7-one
These compounds share a similar core structure but differ in the position of the functional groups, which can affect their chemical properties and reactivity .
Propiedades
IUPAC Name |
2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9-2-1-7-5-10-11(6-8(7)9)14-4-3-13-10/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOWKJFNVQOKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=C(C=C21)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2545804.png)

![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)
![4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2545812.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![5-methylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B2545816.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2545817.png)

![lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)


![2-{[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)
